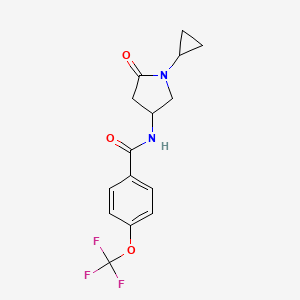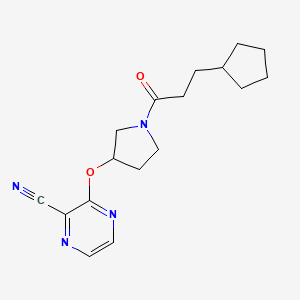
3-((1-(3-Cyclopentylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-(3-Cyclopentylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrazine ring, and a nitrile group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrazine is a six-membered ring with two nitrogen atoms, and it’s often used in pharmaceuticals due to its ability to bind to various biological targets . The nitrile group (-CN) is a polar functional group that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a pyrazine ring via an ether linkage, with a nitrile group attached to the pyrazine ring . The cyclopentylpropanoyl group would be attached to the nitrogen of the pyrrolidine ring .Chemical Reactions Analysis
This compound, like other organic molecules, can undergo a variety of chemical reactions. The nitrile group can undergo hydrolysis to form a carboxylic acid, or it can react with Grignard or organolithium reagents to form a ketone . The ether linkage could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing pyrrolidine rings are stable and have high boiling points due to the presence of the nitrogen atom . The nitrile group is polar, which could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrrolopyrazine derivatives have been recognized for their antibacterial, antifungal, and antiviral activities . The structure of these compounds allows them to interact with various microbial enzymes and receptors, potentially inhibiting the growth of harmful bacteria, fungi, and viruses. This makes them valuable for research into new treatments for infectious diseases.
Anti-inflammatory Applications
These derivatives also exhibit anti-inflammatory properties . They can be studied for their effects on inflammatory pathways in the body, which could lead to the development of new anti-inflammatory medications for conditions such as arthritis or asthma.
Antitumor Applications
The pyrrolopyrazine scaffold has shown promise in antitumor activity . Research into this application could involve studying the compound’s ability to inhibit cancer cell growth and proliferation, making it a potential candidate for cancer therapy research.
Kinase Inhibition
Kinase enzymes play a crucial role in signal transduction within cells, and their dysregulation is often associated with diseases. Pyrrolopyrazine derivatives, particularly those with certain structural features, have shown activity on kinase inhibition . This application is significant for the development of targeted therapies for diseases like cancer.
Material Science Applications
In material science, heterocyclic compounds like pyrrolopyrazine derivatives are used in the synthesis of polymers and as fluorescent probes . Their unique structures can impart desirable properties to materials, such as increased stability or specific optical characteristics.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds. The specific targets of this compound would depend on its exact structure and any modifications made to the pyrrolidine ring.
Mode of Action
The mode of action would depend on the compound’s specific targets. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor activity .
Biochemical Pathways
The affected pathways would depend on the compound’s specific targets. Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed throughout the body. They can be metabolized by various enzymes in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These could include changes in cell signaling, inhibition of cell growth, or induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .
Eigenschaften
IUPAC Name |
3-[1-(3-cyclopentylpropanoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c18-11-15-17(20-9-8-19-15)23-14-7-10-21(12-14)16(22)6-5-13-3-1-2-4-13/h8-9,13-14H,1-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLDIZYXYEMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)
![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)

![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)
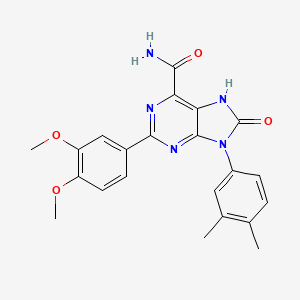

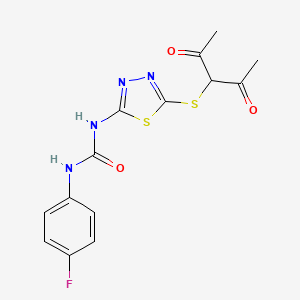
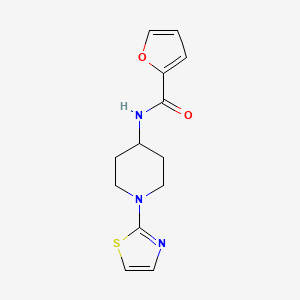
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963242.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2963243.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2963246.png)
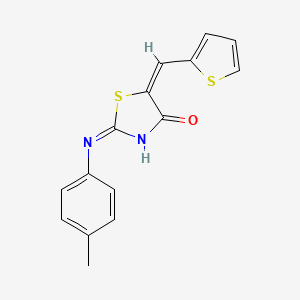
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2963250.png)
